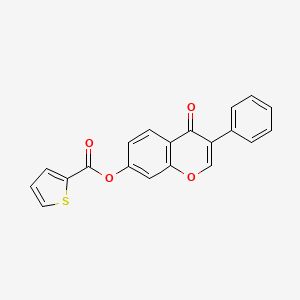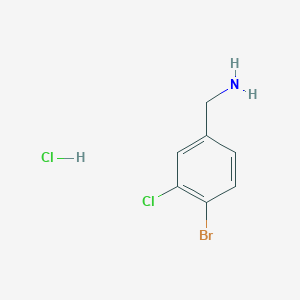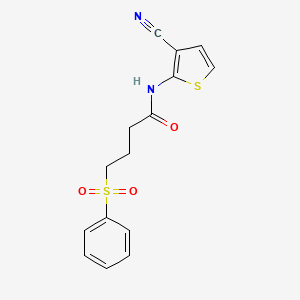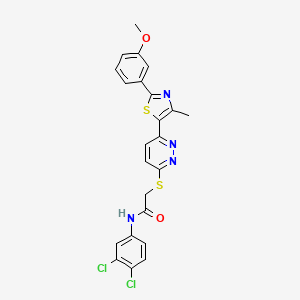
3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, commonly known as CFTR inhibitor, is a chemical compound used in scientific research for various purposes. This compound has been extensively studied for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system.
Scientific Research Applications
Synthetic Strategies and Pharmacology
Heterocyclic compounds, including 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, play a crucial role in pharmaceutical chemistry due to their extensive biological activities. This compound, as part of the 2-oxo-3-cyanopyridine derivatives, is highlighted for its diverse pharmacological properties such as anticancer, antibacterial, antifungal, sedative, and cardiotonic activities. Its high reactivity as a scaffold makes it a valuable intermediate in organic synthesis, opening avenues for the development of novel therapeutic agents. This review sheds light on recent advancements in the synthesis of these derivatives and their pharmacological significance, providing a foundation for future medicinal chemistry research (Ghosh et al., 2015).
Antibacterial, Antifungal, and Antimycobacterial Properties
Research into cyanobacterial compounds has identified 121 cyanocompounds with significant antimicrobial activities against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis. These compounds, which include diverse chemical classes such as alkaloids, aromatic compounds, and polyketides, demonstrate the potential of cyanobacteria as a source for developing new antimicrobials. This review highlights the chemical diversity and antimicrobial potency of cyanobacterial compounds, suggesting a promising avenue for novel drug discovery against resistant pathogens (Swain et al., 2017).
Neuropharmacological Potential
The review by Saganuwan (2017) discusses the potential of heterocycles with nitrogen, sulfur, and oxygen atoms, including piperidine derivatives, in acting on the Central Nervous System (CNS). These compounds, including the class to which 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide belongs, may offer new therapeutic options for CNS disorders such as depression, euphoria, and convulsion. The paper underscores the importance of functional chemical groups in synthesizing novel CNS-active drugs, pointing to the need for continued exploration of these scaffolds for CNS pharmacology (Saganuwan, 2017).
properties
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-3-5-15(6-4-14)22-18(24)23-9-1-2-16(12-23)25-17-10-13(11-20)7-8-21-17/h3-8,10,16H,1-2,9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTWNWOQCWLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2506155.png)
![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)



![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)

![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)




![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)
